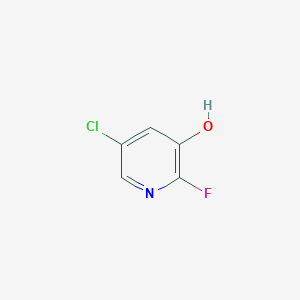

5-Chloro-2-fluoropyridin-3-ol

Overview

Description

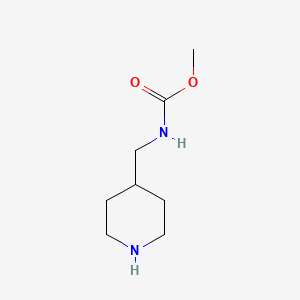

5-Chloro-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H3ClFNO . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Chloro-2-fluoropyridin-3-ol, involves various methods. One method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoropyridin-3-ol can be represented by the InChI code: 1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The molecular weight of this compound is 147.54 .Physical And Chemical Properties Analysis

5-Chloro-2-fluoropyridin-3-ol is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. 5-Chloro-2-fluoropyridin-3-ol serves as a precursor in the synthesis of various fluoropyridines. These compounds have reduced basicity and are less reactive compared to their chlorinated and brominated analogues, making them valuable in the development of more stable and selective reagents .

Radiopharmaceuticals

The introduction of fluorine-18 isotopes into pyridine rings creates potential imaging agents for positron emission tomography (PET)5-Chloro-2-fluoropyridin-3-ol can be used to synthesize F-18 substituted pyridines, which are crucial in local radiotherapy for cancer treatment and other biological applications .

Agricultural Chemistry

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification5-Chloro-2-fluoropyridin-3-ol may be utilized to develop compounds with enhanced physical, biological, and environmental characteristics, contributing to the creation of novel agrochemicals .

Anticancer Drug Precursors

The compound has been used to obtain 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine , which is a precursor for the synthesis of anticancer drugs. This showcases its role in the pharmaceutical industry for developing new therapeutic agents .

Material Science Research

In material science, 5-Chloro-2-fluoropyridin-3-ol can be a building block for creating new materials with specific fluorinated structures. These materials might possess unique properties such as resistance to degradation, thermal stability, or special electronic characteristics .

Chemical Synthesis and Catalysis

This compound is also important in chemical synthesis and catalysis. It can act as an intermediate in various synthetic routes, leading to the production of complex molecules with precise structural requirements. Its presence in a reaction can influence the outcome by affecting the reactivity and selectivity of the process .

Safety and Hazards

This compound is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing suitable protective clothing and eye protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is suggested that it may have potential interactions with protein tyrosine kinases (ptks) . PTKs play a crucial role in cellular signaling and are often implicated in cancer and other diseases.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

It is suggested that the compound should be stored in an inert atmosphere at room temperature .

properties

IUPAC Name |

5-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSMJDOYAPSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652059 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoropyridin-3-ol | |

CAS RN |

1003711-65-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)